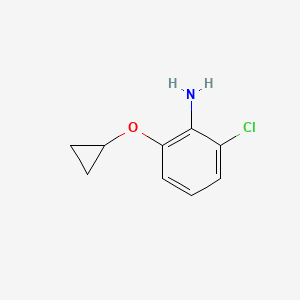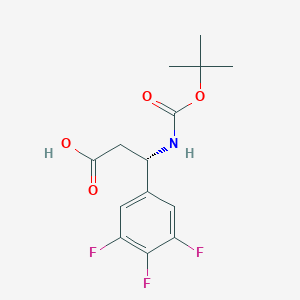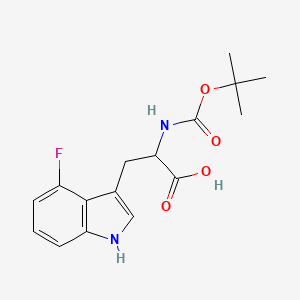![molecular formula C14H15NO4 B13623387 (1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[31One common method involves the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of complex organic compounds . These systems enable precise control over reaction conditions, leading to higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free deprotection reactions. For example, the deprotection of tert-butyl carbamate (N-Boc) protecting groups can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid . This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers.
Scientific Research Applications
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its structural complexity.
Industry: Industrial applications include the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar structure but different functional groups.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound used as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: A compound with a similar core structure but different substituents.
Uniqueness
rac-(1R,5S)-3-[(benzyloxy)carbonyl]-3-azabicyclo[310]hexane-1-carboxylic acid is unique due to its specific functional groups and stereochemistry The presence of the benzyloxycarbonyl group and the azabicyclo[31
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(1R,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14+/m1/s1 |
InChI Key |
PFDGXQWRURTLMD-RISCZKNCSA-N |
Isomeric SMILES |
C1[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


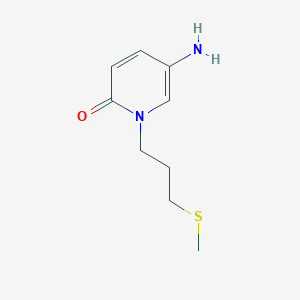


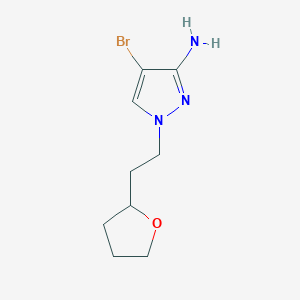
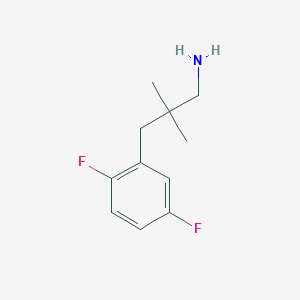
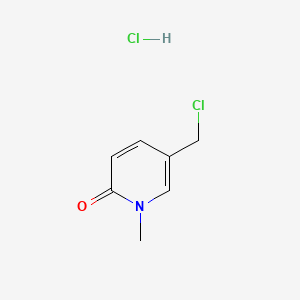
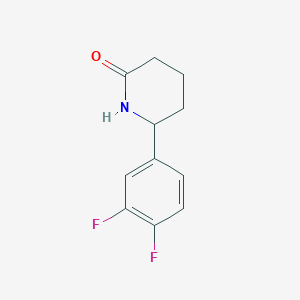
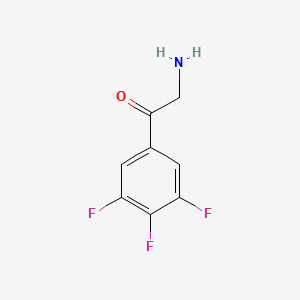
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
